5-chloro-2-(4-{[4-(4-ethylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)pyrimidine
Description
Structural Overview: This compound is a pyrimidine derivative with a chlorine substituent at position 5 and a piperidin-1-yl group at position 2. The piperidine ring is further functionalized with a but-2-yn-1-yloxy linker, terminating in a 4-ethylpiperazine moiety.
Synthetic Relevance:
The compound’s synthesis likely involves palladium-catalyzed coupling reactions (e.g., Buchwald-Hartwig amination) or nucleophilic substitutions to install the piperidine-piperazine-alkyne scaffold, as inferred from analogous procedures in the literature (e.g., chloroacetyl chloride-mediated functionalization in piperazine derivatives) .
Properties
IUPAC Name |
5-chloro-2-[4-[4-(4-ethylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28ClN5O/c1-2-23-10-12-24(13-11-23)7-3-4-14-26-18-5-8-25(9-6-18)19-21-15-17(20)16-22-19/h15-16,18H,2,5-14H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PABALATUZRCKRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC#CCOC2CCN(CC2)C3=NC=C(C=N3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28ClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogues and Pharmacological Implications
The compound shares structural similarities with derivatives in patents and synthetic studies. Below is a comparative analysis:
Critical Analysis of Structural Variations :
Linker Flexibility :
- The but-2-yn-1-yloxy linker in the target compound introduces rigidity compared to flexible alkyl chains (e.g., methylene linkers in EP 2023/39 derivatives). This rigidity may optimize binding to deep hydrophobic pockets in targets like kinases .
- In contrast, the chloroacetyl linker in introduces reactivity, which could limit metabolic stability despite enhancing target engagement.
Dimethylamino-piperidine in increases basicity, which may enhance solubility but reduce tissue distribution.
Core Heterocycle: Pyrimidine cores (target compound, ) are common in kinase inhibitors (e.g., imatinib analogs), whereas thienopyrimidine () may alter electron distribution and binding affinity.
Research Findings and Hypotheses
Metabolic Stability :
- Ethyl-piperazine substituents are less prone to oxidative metabolism compared to hydroxyethyl derivatives (e.g., 7-[4-(2-hydroxyethyl)piperazin-1-yl] in EP 2023/39), which may undergo rapid glucuronidation .
Target Selectivity :
- However, this requires validation via in vitro assays.
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